

# [Compound] toxicology and safety profile

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An In-Depth Technical Guide to the Toxicology and Safety Profile of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Acetylsalicylic acid (ASA), commonly known as aspirin, is one of the most widely used drugs globally for its analgesic, antipyretic, anti-inflammatory, and antithrombotic effects.[1] Its primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, which suppresses the production of prostaglandins and thromboxanes.[1][2][3][4][5] While generally safe at therapeutic doses, aspirin is associated with a well-characterized profile of adverse effects, primarily gastrointestinal distress, and can induce severe toxicity in overdose situations. This guide provides a comprehensive overview of the non-clinical and clinical toxicology of acetylsalicylic acid, detailing its pharmacokinetic profile, mechanisms of toxicity, and pivotal safety studies. Quantitative data are summarized for clarity, and key experimental protocols and biological pathways are described and visualized.

#### **Mechanism of Action**

Aspirin exerts its therapeutic and toxic effects primarily through the irreversible acetylation of cyclooxygenase enzymes (COX-1 and COX-2).[2][3][5]

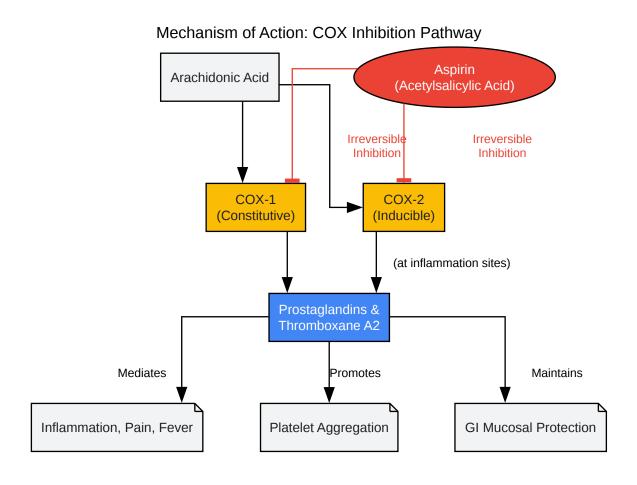
• COX-1 Inhibition: In platelets, the irreversible inhibition of COX-1 blocks the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation. This effect lasts for the



entire lifespan of the platelet (8-9 days) and is the basis for aspirin's antiplatelet, cardioprotective effects.[1][3]

• COX-2 Inhibition: At sites of inflammation, COX-2 is upregulated and produces prostaglandins that mediate pain, fever, and inflammation. Aspirin's inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic properties.[1][4]

The inhibition of prostaglandin synthesis, particularly in the gastrointestinal tract, is also a primary driver of aspirin's most common toxicity.



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Caption: Aspirin's irreversible inhibition of COX-1 and COX-2 enzymes.

#### **Pharmacokinetic Profile**

The absorption, distribution, metabolism, and excretion (ADME) of aspirin are well-characterized. A key feature is its dose-dependent kinetics, where metabolic pathways can







become saturated at high doses, significantly increasing the half-life and risk of toxicity.

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Parameter	Description	Value / Comment	Reference(s)
Absorption	Rapidly absorbed from the stomach and proximal small intestine via passive diffusion.	Peak plasma salicylate levels occur 1-2 hours post- administration. Enteric-coated forms delay absorption.	[6][7][8]
Distribution	Widely distributed to body tissues.	Volume of Distribution (Vd): 0.1–0.2 L/kg. Crosses the placenta and enters breast milk.	[1][7]
Protein Binding	Binds to serum albumin.	80-90%. Binding is concentration-dependent and saturable; higher free salicylate fraction increases toxicity.	[1]
Metabolism	Rapidly hydrolyzed in the gut wall, liver, and blood to its active metabolite, salicylic acid.	Salicylic acid is further metabolized in the liver via conjugation with glycine (forms salicyluric acid) and glucuronic acid. These pathways are saturable.	[1][6][7]
Excretion	Primarily excreted by the kidneys as salicylic acid and its metabolites.	Elimination kinetics shift from first-order at low doses to zero- order at high doses. Half-life is dose- dependent: 2-3 hours (low doses) to 15-30 hours (high doses). Renal clearance is	[1][6][7][9]



highly sensitive to urinary pH (alkalinization increases clearance).

# Non-Clinical Toxicology Acute Toxicity

Aspirin demonstrates moderate acute toxicity in animal models. The primary method for assessing acute oral toxicity is the OECD Test Guideline 423 (Acute Toxic Class Method).

Test	Species	Route	Result (LD50)	Reference(s)
Acute Lethal Dose	Rat	Oral	200 mg/kg	[10]
Acute Lethal Dose	Mouse	Oral	250 mg/kg	[10]

### **Repeated-Dose Toxicity**

Chronic administration of aspirin can lead to dose-dependent toxicity, primarily affecting the gastrointestinal tract and liver.



Study Duration	Species	NOAEL	LOAEL	Observed Effects at LOAEL	Reference(s)
15-Day (Aspirin Eugenol Ester)	Rat	50 mg/kg/day	1000 mg/kg/day	Changes in blood glucose and liver enzymes (AST, ALP, ALT).	[2]
28-Day	Rat	Not Established	10 mg/kg/day	Gastric toxicity (lesions, ulceration).	[11]
Chronic	Rat	Not Established	>100 mg/kg/day	Mild sinusoidal congestion (hepatotoxicit y).	[5]

Note: NOAEL/LOAEL data for long-term (e.g., 6-month or 2-year) chronic studies on acetylsalicylic acid itself are not readily available in the public literature, partly due to the drug's long history. The data presented are from sub-chronic studies or studies on related compounds.

### Genotoxicity

Aspirin has been evaluated in a standard battery of genotoxicity tests and is generally considered non-mutagenic.



Assay Type	Test System	Metabolic Activation (S9)	Result	Reference(s)
Bacterial Reverse Mutation (Ames Test)	S. typhimurium (TA98, TA100, TA1535, TA1537, TA1538)	With and Without	Negative	[4]
In Vivo Micronucleus Test	Mouse Bone Marrow	N/A	Negative	[5]

Some studies note that while not directly mutagenic, aspirin may show some evidence of genotoxicity in certain assays, but this does not translate to carcinogenicity.[12] Conversely, other research suggests aspirin can have a protective effect against genotoxicity induced by other chemical agents.[5][13]

#### Carcinogenicity

Long-term carcinogenicity bioassays, such as those conducted by the National Toxicology Program (NTP), have not been a focus for a legacy drug like aspirin. However, extensive epidemiological evidence and mechanistic understanding suggest that aspirin is not carcinogenic.[12] In fact, long-term use is associated with a reduced risk of certain cancers, particularly colorectal cancer.[14]

#### **Reproductive and Developmental Toxicity**

Aspirin can cross the placenta and is associated with developmental toxicity at high doses.[7]



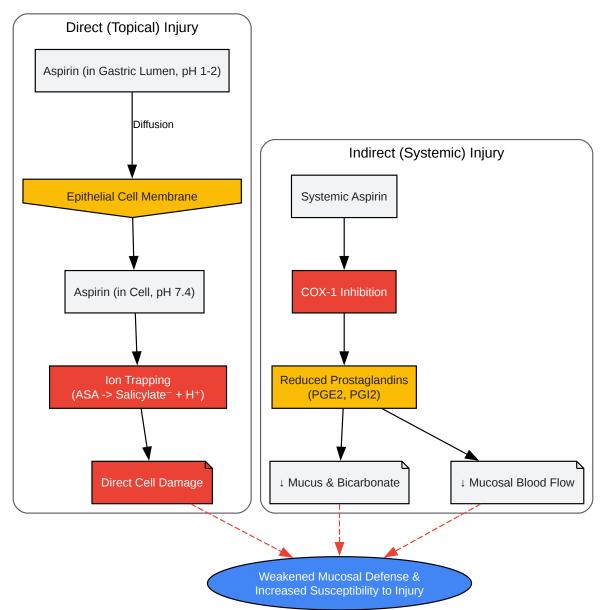
Study Type	Species	Route	NOAEL	LOAEL	Observed Effects at LOAEL	Reference (s)
Developme ntal Toxicity	Rat	Oral (Gavage)	125 mg/kg/day	250 mg/kg/day	Fetal malformati ons, including ventricular septal defects and hypoplastic testes.	

# Mechanisms of Toxicity Gastrointestinal Toxicity

Aspirin-induced gastric mucosal injury is the most common adverse effect and results from a dual-injury mechanism:

- Direct/Topical Injury: As a weak acid, aspirin remains in a non-ionized, lipid-soluble state in the highly acidic stomach environment. It diffuses across the lipid membranes into gastric epithelial cells. Inside the cell, where the pH is neutral, aspirin becomes ionized ("ion trapping"), causing direct cellular damage.[1][4]
- Indirect/Systemic Injury: The primary mechanism is the inhibition of COX-1, which reduces
  the synthesis of protective prostaglandins (PGE2 and PGI2). This leads to decreased
  secretion of mucus and bicarbonate, reduced mucosal blood flow, and impaired epithelial cell
  repair, rendering the mucosa vulnerable to damage from gastric acid.[2][3][4][10]





#### Mechanism of Aspirin-Induced Gastric Mucosal Injury

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Caption: Dual pathways of direct and indirect gastric mucosal injury by aspirin.

#### **Overdose Toxicity (Salicylism)**



Acute overdose leads to a complex and potentially fatal clinical syndrome known as salicylism. The severity is dose-dependent.

Severity	Acute Ingested Dose	Typical Serum Level	Clinical Manifestations	Reference(s)
Mild	<150 mg/kg	30-50 mg/dL	Nausea, vomiting, tinnitus, dizziness, hyperventilation.	
Moderate	150-300 mg/kg	50-100 mg/dL	Severe hyperventilation, fever, sweating, confusion.	-
Severe	>300 mg/kg	>100 mg/dL	Hallucinations, seizures, coma, pulmonary edema, cerebral edema, cardiovascular collapse, death.	[6]

#### The pathophysiology involves:

- Respiratory Alkalosis: Direct stimulation of the medullary respiratory center causes hyperventilation and a primary respiratory alkalosis.[9]
- Metabolic Acidosis: Uncoupling of oxidative phosphorylation and inhibition of the Krebs cycle lead to the accumulation of organic acids (lactate, ketones), causing a high anion gap metabolic acidosis that follows the initial respiratory alkalosis.[9]

# Key Experimental Protocols OECD 423: Acute Oral Toxicity – Acute Toxic Class Method





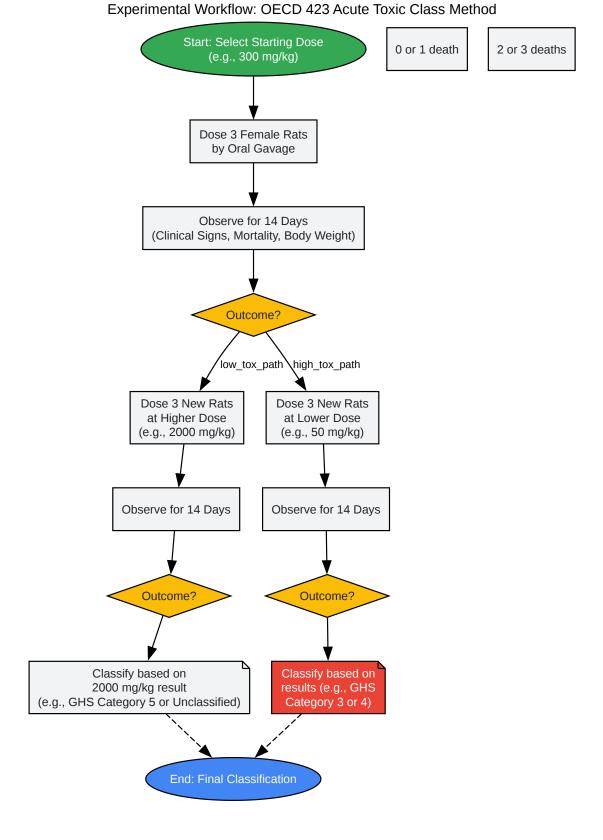


This guideline is used to assess the acute toxicity of a single oral dose and classify the substance. It is designed to minimize animal use while providing sufficient information for hazard classification.

#### Methodology Summary:

- Principle: A stepwise procedure using a small number of animals (typically 3) per step. The outcome of each step (mortality or evident toxicity) determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.[14]
- Animal Selection: Healthy, young adult rodents (usually female rats) are used. Animals are fasted prior to dosing.
- Dose Levels: Pre-specified fixed starting doses are used, typically 5, 50, 300, or 2000 mg/kg body weight.[14]
- Administration: The test substance is administered in a single dose by oral gavage. The
  volume is typically limited (e.g., not exceeding 1 mL/100g body weight for aqueous
  solutions).
- Observation Period: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic/CNS effects), and body weight changes for up to 14 days.[14]
- Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.
- Endpoint: The test allows for the classification of the substance into a GHS category based on the observed toxicity at defined dose levels, providing an estimate of the LD50 range.





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Caption: Stepwise procedure for the OECD 423 acute oral toxicity test.



#### **OECD 471: Bacterial Reverse Mutation Test (Ames Test)**

This in vitro assay is used to detect gene mutations induced by a chemical. It is a standard component of the genotoxicity testing battery.

#### Methodology Summary:

- Principle: The test uses several strains of amino acid-requiring bacteria (Salmonella typhimurium and/or Escherichia coli) that have mutations in the genes required to synthesize that amino acid (e.g., histidine). The assay measures the ability of a test substance to cause reverse mutations (reversions), restoring the bacteria's ability to grow on an amino aciddeficient medium.[1]
- Test Strains: At least five strains are used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and TA102, to detect various types of mutations (frameshift and base-pair substitutions).[1][4][6]
- Metabolic Activation: Because some chemicals only become mutagenic after being metabolized, the test is performed both with and without an exogenous metabolic activation system, typically a rat liver post-mitochondrial fraction (S9).[1][4]
- Procedure: The bacteria, test substance at several concentrations, and S9 mix (or buffer) are combined and plated on a minimal agar medium.
- Endpoint: After incubation, the number of revertant colonies on each plate is counted. A
  substance is considered mutagenic if it produces a dose-related increase in revertant
  colonies that is reproducible and statistically significant (typically a two- to three-fold increase
  over the solvent control).[1]

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